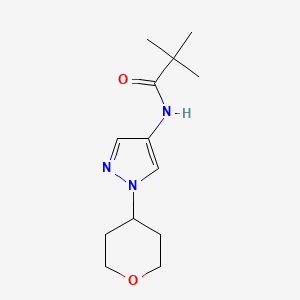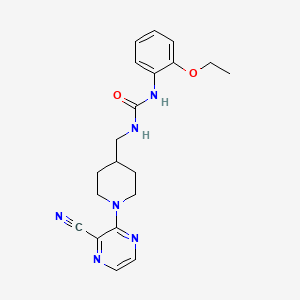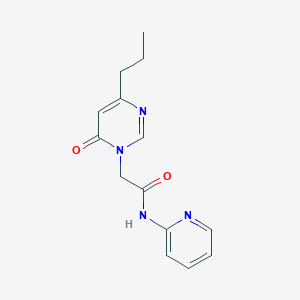
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, also known as PTZ-343, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer research, and drug development. In
Wirkmechanismus
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole works by binding to the GABA receptor and activating it. This results in an increase in the activity of the GABA receptor, which leads to an increase in the inhibitory effects of GABA. This, in turn, leads to a decrease in neuronal activity, which can have a calming effect on the brain. In cancer cells, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the activity of an enzyme called dihydroorotate dehydrogenase, which is involved in the synthesis of DNA. This inhibition leads to a decrease in the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depend on the specific research application. In neuroscience, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to have anxiolytic and sedative effects. In cancer research, 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to inhibit the growth of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is its potential toxicity. Studies have shown that high doses of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can cause liver damage in rats. Therefore, caution should be taken when using 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is the potential use of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in the treatment of anxiety disorders. Another area of interest is the development of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole analogs that have improved potency and selectivity for the GABA receptor. Finally, more research is needed to fully understand the biochemical and physiological effects of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in different research applications.
Synthesemethoden
The synthesis of 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves a series of chemical reactions. The starting material is 3,3,3-trifluoropropyl bromide, which is reacted with potassium tert-butoxide to form 3,3,3-trifluoropropyl alcohol. The alcohol is then reacted with propargyl bromide to form propargyl alcohol, which is then reacted with sodium hydride and methyl iodide to form propargyl methyl ether. Finally, propargyl methyl ether is reacted with 3,5-dimethylpyrazole to form 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various areas of scientific research. One of the most promising areas is neuroscience, where 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been shown to be a potent and selective agonist of the gamma-aminobutyric acid (GABA) receptor. GABA is an important neurotransmitter that plays a role in regulating anxiety, sleep, and muscle tone. 5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O/c1-2-7-16-8-9-3-5-14-15(9)6-4-10(11,12)13/h3,5H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFRWODMFQLJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2970027.png)



![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]pyrimidin-2-amine](/img/structure/B2970031.png)

![5-benzyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2970033.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide](/img/structure/B2970037.png)

![2-(5-Fluoropyrimidin-4-yl)-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2970041.png)

![2-[(2S)-Piperazin-2-YL]acetonitrile hcl](/img/structure/B2970043.png)
![6-Cyano-N-[[(3S,5R)-3-(hydroxymethyl)-4,5-dimethylmorpholin-3-yl]methyl]-2-methylpyridine-3-carboxamide](/img/structure/B2970046.png)